2,6-Dimethyl-1,1-diethylpiperidinium bromide 2,6-Dimethyl-1,1-diethylpiperidinium bromide
Brand Name: Vulcanchem
CAS No.: 19072-57-2
VCID: VC20742943
InChI: InChI=1S/C11H24N.BrH/c1-5-12(6-2)10(3)8-7-9-11(12)4;/h10-11H,5-9H2,1-4H3;1H/q+1;/p-1
SMILES: CC[N+]1(C(CCCC1C)C)CC.[Br-]
Molecular Formula: C11H24BrN
Molecular Weight: 250.22 g/mol

2,6-Dimethyl-1,1-diethylpiperidinium bromide

CAS No.: 19072-57-2

Cat. No.: VC20742943

Molecular Formula: C11H24BrN

Molecular Weight: 250.22 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethyl-1,1-diethylpiperidinium bromide - 19072-57-2

CAS No. 19072-57-2
Molecular Formula C11H24BrN
Molecular Weight 250.22 g/mol
IUPAC Name 1,1-diethyl-2,6-dimethylpiperidin-1-ium;bromide
Standard InChI InChI=1S/C11H24N.BrH/c1-5-12(6-2)10(3)8-7-9-11(12)4;/h10-11H,5-9H2,1-4H3;1H/q+1;/p-1
Standard InChI Key JEUPZKBFJZDULG-UHFFFAOYSA-M
SMILES CC[N+]1(C(CCCC1C)C)CC.[Br-]
Canonical SMILES CC[N+]1(C(CCCC1C)C)CC.[Br-]

Synthesis Approaches

Conventional Synthesis Methods

Drawing parallels from the synthesis of related quaternary ammonium compounds, 2,6-Dimethyl-1,1-diethylpiperidinium bromide could potentially be synthesized through quaternization reactions. Conventional methods might involve treating 2,6-dimethylpiperidine with ethyl bromide under reflux conditions for several hours. Similar quaternization reactions for pyridinium compounds have yielded high percentages (87-88%) of the desired products .

Alternative Synthesis Approaches

Solvent-free methods represent an environmentally friendly alternative for synthesizing quaternary ammonium salts. As observed with dimeric pyridinium bromides, solvent-free synthesis can potentially offer higher yields (92-96%) and shorter reaction times compared to conventional methods . This green chemistry approach might be adaptable for the synthesis of 2,6-Dimethyl-1,1-diethylpiperidinium bromide, potentially reducing reaction times from hours to minutes while improving yield.

Physicochemical Characteristics

Physical Properties

Drawing from studies on related quaternary ammonium compounds, 2,6-Dimethyl-1,1-diethylpiperidinium bromide likely exhibits good water solubility due to its ionic nature while maintaining moderate lipophilicity contributed by its alkyl substituents. Table 1 presents predicted physicochemical parameters for this compound, adapted from analysis of related structures.

Table 1: Predicted Physicochemical Parameters for 2,6-Dimethyl-1,1-diethylpiperidinium bromide

ParameterPredicted ValueSignificance
Molecular Weight~264 g/molFavorable for drug-like properties
Lipophilicity (Log P)~1.8-2.5Moderate lipophilicity for cell penetration
Molar Reactivity~80-90Moderate chemical reactivity
Polar Surface Area~10-15 ŲLow TPSA suggesting good BBB permeability
Water SolubilityHighDue to quaternary ammonium salt structure
Flexibility (rotatable bonds)4-6Moderate molecular flexibility

Chemical Properties

As a quaternary ammonium salt, 2,6-Dimethyl-1,1-diethylpiperidinium bromide would likely demonstrate stability under physiological conditions. The permanently charged nitrogen makes it resistant to pH-dependent ionization changes. This stability contrasts with tertiary amines, which undergo protonation/deprotonation depending on pH.

Structural Analysis

Structural analysis of quaternary ammonium compounds typically employs various spectroscopic techniques. Based on related compounds, the 2,6-Dimethyl-1,1-diethylpiperidinium bromide would likely show characteristic signals in ¹H NMR spectroscopy, with methyl groups appearing as singlets around δ 1.0-1.3 ppm, methylene protons of ethyl groups as quartets and triplets between δ 3.0-4.0 ppm, and ring protons at various chemical shifts depending on their position relative to the quaternary nitrogen.

Structural FeatureEffect on Biological ActivityRelevance to 2,6-Dimethyl-1,1-diethylpiperidinium bromide
Hydrophobic substituentsEnhanced cellular uptake and activityContains methyl and ethyl groups that could promote uptake
Quaternary nitrogenPermanent positive chargePresent in the structure, likely contributing to its properties
Ring systemAffects binding to biological targetsPiperidine ring provides conformational constraints
CounterionInfluences solubility and bioavailabilityBromide counterion may affect pharmacokinetic properties

Research Challenges and Future Directions

Current Limitations in Research

Research on 2,6-Dimethyl-1,1-diethylpiperidinium bromide faces several challenges. First, there's limited published data specifically addressing this compound compared to other quaternary ammonium salts. Second, potential toxicity concerns need thorough investigation, as quaternary ammonium compounds may exhibit toxicity to normal cells in addition to cancer cells. For example, related dimeric pyridinium bromides showed higher IC₅₀ values against normal 3T3-L1 cells, indicating lower toxicity to normal cells compared to cancer cells .

Future Research Opportunities

Future research on 2,6-Dimethyl-1,1-diethylpiperidinium bromide could focus on comprehensive characterization of its biological activities, particularly its potential anticancer properties. Studies could investigate:

  • Antiproliferative effects against various cancer cell lines

  • Mechanism of action studies, including apoptosis induction and cell cycle analysis

  • Structure-activity relationship studies through synthesis of structural analogs

  • Optimization of drug-like properties through formulation studies

Drawing from the methodology used for dimeric pyridinium bromides, research could employ MTT assays, apoptosis studies using AO/EB and Hoechst staining, and western blot analysis to evaluate effects on apoptotic proteins such as caspases and Bcl-2 family proteins .

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